Zirconium arsenide (ZrAs)
Description
Structure
2D Structure
Properties
CAS No. |
60909-47-9 |
|---|---|
Molecular Formula |
AsZr |
Molecular Weight |
166.15 g/mol |
IUPAC Name |
arsanylidynezirconium |
InChI |
InChI=1S/As.Zr |
InChI Key |
FIJMPJIZAQHCBA-UHFFFAOYSA-N |
Canonical SMILES |
[As]#[Zr] |
Origin of Product |
United States |
Synthesis Methodologies for Zirconium Arsenide Compounds
Bulk Crystal Growth Techniques
The growth of bulk single crystals of zirconium arsenide is essential for many fundamental studies and technological applications. Several methods have been developed to achieve this, ranging from vapor transport to melt and solution-based approaches.
Chemical Vapor Transport Routes
Chemical Vapor Transport (CVT) is a widely utilized and effective method for the synthesis and crystal growth of a variety of inorganic and intermetallic compounds, including zirconium arsenide. mpg.demdpi.com This technique involves the reaction of a solid material with a gaseous transport agent, which converts the solid into volatile species. These gaseous molecules are then transported along a temperature gradient within a sealed ampoule and decompose in a cooler zone to deposit single crystals. mpg.deifpan.edu.pl
In a typical CVT synthesis of ZrAs₂, a precursor of polycrystalline ZrAs₂ is first synthesized through the direct reaction of zirconium sponge and arsenic in an evacuated quartz ampoule. researchgate.net The ampoule is heated to maintain a specific internal pressure for an extended period, often several days, to ensure a complete reaction. The resulting polycrystalline material is then used as the source material for the CVT growth of single crystals. researchgate.net The choice of transport agent is critical and often includes halogens or their compounds. mpg.de The temperatures of the source and growth zones are carefully controlled to establish the necessary temperature gradient for transport and deposition. researchgate.net For instance, in the synthesis of ZrAs₂ crystals, the source zone might be maintained at 700 °C and the growth zone at 800 °C. researchgate.net This process can yield well-formed, high-purity single crystals with identifiable crystallographic faces. mpg.de
Table 1: Example Parameters for CVT Synthesis of ZrAs₂
| Parameter | Value |
| Source Material | Polycrystalline ZrAs₂ |
| Transport Agent | Iodine (commonly used for pnictides) mdpi.commpg.de |
| Source Zone Temperature | 700 °C researchgate.net |
| Growth Zone Temperature | 800 °C researchgate.net |
| Duration | 7 days for initial polycrystalline synthesis researchgate.net |
Melt Growth Approaches
Melt growth techniques are commercially significant for producing large single crystals and involve solidifying a molten form of the material. acadpubl.eualineason.com These methods are generally faster than other techniques. alineason.com Common melt growth approaches include the Czochralski and Bridgman techniques. acadpubl.eualineason.com
The Czochralski method involves melting the source material in a crucible and then dipping a seed crystal into the melt. alineason.com The seed is slowly pulled upwards and rotated, allowing a single crystal to grow from the melt. wafertech.co.uk The diameter of the resulting crystal is controlled by the temperature of the melt and the pulling rate. alineason.com
The Bridgman technique utilizes a crucible with a pointed bottom that is slowly lowered through a temperature gradient in a furnace. alineason.com A seed crystal can be placed at the bottom to initiate oriented growth. As the crucible moves into the cooler region of the furnace, the melt solidifies from the bottom up, forming a single crystal. alineason.com
A specialized melt growth technique known as the skull-melting process is used for high-melting-point materials like zirconia. acadpubl.euresearchgate.net This method uses a water-cooled crucible, where the outer layer of the material remains solid and acts as a container for the molten interior, thus preventing contamination from the crucible. researchgate.net
Solution Growth Methods
Solution growth, also known as flux growth, is a method for growing crystals from a high-temperature solution. psi.chnasa.gov This technique is particularly useful for materials that decompose at their melting point, have a high vapor pressure, or undergo phase transitions during cooling. psi.ch In this method, the material to be crystallized (solute) is dissolved in a suitable solvent (flux) at a high temperature. youtube.com The crystal growth is then induced by slowly cooling the solution, which leads to supersaturation and subsequent crystallization of the solute. nasa.govyoutube.com
A key advantage of solution growth is that crystallization occurs at temperatures lower than the material's melting point. psi.ch However, separating the grown crystals from the solidified flux can be challenging. psi.chyoutube.com The choice of flux is critical and should have a low melting point and be easily separable from the crystals. youtube.com The ratio of solute to flux is also an important parameter, with typical ratios ranging from 1:10 to 1:100. youtube.com
Direct Elemental Reaction Pathways
The initial step in many synthesis routes for zirconium arsenide involves the direct reaction of the constituent elements. researchgate.net This method entails heating stoichiometric amounts of high-purity zirconium and arsenic in a sealed and evacuated container, typically a quartz ampoule. researchgate.netnsf.gov To prevent the volatile arsenic from creating excessive pressure and potentially rupturing the ampoule, the reaction is often carried out with a carefully controlled temperature ramp. nsf.gov This direct synthesis typically results in a polycrystalline powder of zirconium arsenide, which can then be used as a precursor for single crystal growth by other methods like CVT or melt growth. researchgate.net
Arc-Melting and Annealing Procedures
Arc-melting is a widely used technique for synthesizing new materials, especially those with high melting points, from their constituent elements. prz.edu.plub.edu The process involves melting the starting materials in a water-cooled copper crucible using an electric arc generated by a tungsten electrode. ub.edu The synthesis is carried out in an inert atmosphere, such as high-purity argon, to prevent oxidation. prz.edu.plub.edu To ensure homogeneity, the resulting ingot is typically melted multiple times, flipping it over between each melting. ub.edu
Following arc-melting, an annealing step is often necessary. researchgate.net Annealing involves heating the synthesized material at a specific temperature for an extended period. This process helps to improve the homogeneity, relieve internal stresses, and enhance the crystallinity of the sample. researchgate.net For zirconium-containing compounds, arc-melting has been used to synthesize precursors or the final compound itself. nsf.govinl.govosti.gov
Challenges in Stoichiometric Control and Phase Purity during Synthesis
A significant challenge in the synthesis of zirconium arsenide and related compounds is achieving precise stoichiometric control and high phase purity. researchgate.netnih.govresearchgate.netrsc.org The high volatility of arsenic presents a major difficulty. nsf.govwikipedia.org During synthesis at elevated temperatures, arsenic can have a high vapor pressure, which can lead to its loss from the reaction vessel and result in an arsenic-deficient product. nsf.gov This makes it challenging to maintain the desired stoichiometric ratio of zirconium to arsenic.
Furthermore, the formation of multiple crystalline phases or polymorphs is another common issue. nih.govresearchgate.net For example, in the synthesis of zirconium-based metal-organic frameworks, the concurrent formation of different polymorphs can occur, making the isolation of a phase-pure product difficult. nih.gov The specific reaction conditions, such as temperature, pressure, and the presence of any modulators or transport agents, can significantly influence the final phase obtained. nih.govresearchgate.net Inadequate mixing of reactants can also lead to heterogeneous products containing unreacted starting materials or undesired secondary phases. researchgate.net Therefore, careful optimization of all synthesis parameters is crucial to obtain phase-pure, stoichiometric zirconium arsenide. researchgate.netresearchgate.net
Structural Elucidation and Phase Chemistry of Zirconium Arsenide Systems
Crystallographic Determinations
The precise arrangement of atoms within zirconium arsenide and its related compounds has been determined through various diffraction methods. These techniques provide essential data on lattice parameters, space groups, and atomic positions, which are crucial for a comprehensive structural analysis.
X-ray diffraction (XRD) has been a pivotal tool in the characterization of zirconium arsenide phases. Both powder and single-crystal XRD studies have been employed to identify new phases, determine crystal structures, and investigate phase transitions.
For instance, single-crystal X-ray diffraction was used to study ternary phases in the Zr–As–Se and Zr–As–Te systems. tandfonline.com These studies led to the characterization of compounds like ZrAs1.40(1)Se0.50(1) and ZrAs1.60(2)Te0.40(1), which were found to possess a tetragonal PbFCl-type structure. tandfonline.comresearchgate.net Conversely, phases richer in selenium or tellurium, such as ZrAs0.70(1)Se1.30(1) and ZrAs0.75(1)Te1.25(1), were identified as having an orthorhombic NbPS-type structure. tandfonline.comresearchgate.net
Powder XRD has been instrumental in characterizing polycrystalline samples and identifying new zirconium phosphides and arsenides. scispace.com For example, a new zirconium phosphide (B1233454) phase, denoted ZrP, was identified in a two-phase sample alongside α-ZrP using powder diffraction data. scispace.com The crystallographic examination suggested an orthorhombic symmetry for this new phase. scispace.com Furthermore, XRD is routinely used to confirm the crystal structure of synthesized materials, such as in the case of sol-gel processed zirconium titanates where it was used to study crystallization and local structures. acs.org The technique has also been applied to study zirconium carboxylates in the solid state, confirming a double-layer structure with long spacings. centralasianstudies.org
Neutron diffraction offers a complementary perspective to X-ray diffraction, particularly in determining the positions of light elements and in studies involving magnetic ordering. While specific neutron diffraction studies solely focused on binary ZrAs are not extensively detailed in the provided context, the technique's utility in related systems is well-documented.
Neutron diffraction has been used to investigate the magnetic and structural properties of materials like iron sulfide, simultaneously tracking lattice changes and magnetic behavior. jps.or.jp In the study of zirconium-based materials, neutron diffraction has been employed to investigate the crystal structure of single crystals of zirconium nitride (ZrN), confirming its stoichiometry. scispace.com It has also been used to study the cubic-tetragonal phase transition in solid solutions of zirconium and yttrium oxides. finechem-mirea.ru The combination of neutron and X-ray scattering techniques has proven powerful in understanding complex magnetic behaviors in other compounds. stfc.ac.uk
Crystal Structures of Zirconium Arsenide Phases
Zirconium arsenide and its derivatives exhibit a variety of crystal structures, with orthorhombic and tetragonal phases being particularly prominent. The specific arrangement of atoms dictates the material's electronic and physical properties.
The orthorhombic crystal system is a recurring structural motif in zirconium arsenide compounds. Zirconium diarsenide (ZrAs2) is known to crystallize in an orthorhombic structure with the space group Pnma (No. 62). materialsproject.org
In related ternary systems, orthorhombic structures are also observed. For example, the tellurium-rich phase ZrAsxTe2−x (with 0.58(1) ≤ x ≤ 0.75(1)) crystallizes in the orthorhombic NbPS-type structure with the space group Immm. tandfonline.com Similarly, the selenium-rich phase ZrAsxSe2−x (with 0.70(1) ≤ x ≤ 0.75(1)) adopts the same orthorhombic NbPS-type structure. tandfonline.comresearchgate.net A specific example is ZrAs0.75Te1.25, which exhibits an orthorhombic crystal structure of the NbPS type. mpg.de The study of Zr(Si₀.₃₉₍₁₎As₀.₆₁)As also revealed an orthorhombic PbCl₂-type structure with the space group Pnma. researchgate.net
Table 1: Crystallographic Data for Orthorhombic Zirconium Arsenide Phases
| Compound | Structure Type | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| ZrAs₂ | - | Pnma | a = 3.727, b = 6.862, c = 9.871 |
| Zr(Si₀.₃₉₍₁₎As₀.₆₁)As | PbCl₂-type | Pnma | a = 6.6828, b = 3.6377, c = 9.1131 |
| ZrAs₀.₇₀₍₁₎Se₁.₃₀₍₁₎ | NbPS-type | Immm | a = 3.6950, b = 5.2432, c = 12.6021 |
Tetragonal phases are prevalent in arsenic-rich ternary zirconium arsenide chalcogenides. tandfonline.comresearchgate.net These compounds often adopt the PbFCl-type structure, which is characterized by a layered arrangement of atoms. mpg.deresearchgate.net
Specifically, single-crystal studies have identified the PbFCl-type structure in ZrAs1.40(1)Se0.50(1) and ZrAs1.60(2)Te0.40(1), both belonging to the space group P4/nmm. tandfonline.comresearchgate.netresearchgate.net The arsenic-rich phase in the Zr-As-Te system, described by the general formula ZrAsxTe2−x with 1.53(1) ≤ x ≤ 1.65(1), also crystallizes in this tetragonal structure. tandfonline.com Similarly, the arsenic-rich phase in the Zr-As-Se system, ZrAsx-ySe2-x (with 1.42(1) ≤ x ≤ 1.70(1)), adopts the tetragonal PbFCl-type structure. tandfonline.comresearchgate.net In a related system, the ternary arsenide Zr(Si₀.₅₇₍₁₎As₀.₄₃)As was also found to have a tetragonal PbFCl-type structure. researchgate.net
Table 2: Crystallographic Data for Tetragonal Zirconium Arsenide Phases
| Compound | Structure Type | Space Group | Lattice Parameters (Å) |
|---|---|---|---|
| ZrAs₁.₄₀Se₀.₅₀ | PbFCl-type | P4/nmm | a = 3.7469, c = 8.0716 |
| Zr(Si₀.₅₇₍₁₎As₀.₄₃)As | PbFCl-type | P4/nmm | a = 3.6539, c = 8.2399 |
The NbPS-type structure, which is orthorhombic, is characteristic of the chalcogenide-rich phases in ternary zirconium arsenide systems. tandfonline.comresearchgate.net As mentioned previously, single crystal studies of ZrAs0.70(1)Se1.30(1) and ZrAs0.75(1)Te1.25(1) confirmed that they crystallize in the NbPS-type structure with the space group Immm. tandfonline.comresearchgate.netresearchgate.net This structure type is also found for the tellurium-rich phase ZrAsxTe2-x (where x is between 0.58 and 0.75) and the selenium-rich phase ZrAsxSe2-x (where x is between 0.70 and 0.75). tandfonline.com The presence of this distinct structure type highlights the influence of stoichiometry on the resulting crystal structure within these ternary systems.
Other Reported Stoichiometries and Polymorphs (e.g., Zr₃As, ZrAsₓ)
Beyond the commonly studied zirconium arsenide compounds, research has identified other stoichiometries and polymorphic forms within the Zr-As system. scispace.com One such reported compound is Zr₃As. scispace.com This arsenide has been found to crystallize in the Ti₃P-type structure. scispace.com The existence of ZrAs and ZrAs₂ has also been noted in the literature. scispace.com
Furthermore, investigations into related systems, such as Zr-As-Se and Zr-As-Te, have revealed the formation of non-stoichiometric phases with the general formula ZrAsₓSe₂₋ₓ and ZrAsₓTe₂₋ₓ. researchgate.net For the tellurium-containing system, two distinct compositional ranges were identified at 1223K: an arsenic-rich phase with 1.53(1) ≤ x ≤ 1.65(1) and a tellurium-rich phase with 0.58(1) ≤ x ≤ 0.75(1). researchgate.net These phases adopt different crystal structures, with the As-rich phases crystallizing in the tetragonal PbFCl-type structure and the Se- or Te-rich phases adopting an orthorhombic NbPS-type structure. researchgate.net
The selenium-containing system exhibits a more complex behavior. While a Se-rich phase, ZrAsₓSe₂₋ₓ with 0.70(1) ≤ x ≤ 0.75(1), lies on the tie-line between ZrAs₂ and ZrSe₂, the As-rich phase does not. researchgate.net This As-rich phase, described as ZrAsₓ₋ySe₂₋ₓ, has a compositional range of 1.42(1) ≤ x ≤ 1.70(1) and 0.03(1) ≤ y ≤ 0.10(1), indicating a deviation from the direct tie-line and suggesting a triangular region of existence with an intrinsic deviation towards lower non-metal content. researchgate.net
| Phase Composition | Crystal Structure Type | Space Group |
|---|---|---|
| Arsenic-rich (e.g., ZrAs₁.₄₀Se₀.₅₀, ZrAs₁.₆₀Te₀.₄₀) | Tetragonal PbFCl-type | P4/nmm |
| Selenium/Tellurium-rich (e.g., ZrAs₀.₇₀Se₁.₃₀, ZrAs₀.₇₅Te₁.₂₅) | Orthorhombic NbPS-type | Immm |
Defect Chemistry and Homogeneity Ranges
The study of zirconium arsenide systems reveals a significant role of defect chemistry, particularly non-stoichiometry and crystallographic disorder, in influencing their structural and physical properties.
Vacancy-Mediated Non-Stoichiometry (e.g., As vacancies)
Non-stoichiometry, a common feature in many inorganic compounds, arises from the presence of crystal lattice defects, such as atomic vacancies. wikipedia.org In the context of zirconium arsenide and related compounds, vacancy-mediated non-stoichiometry, particularly involving arsenic vacancies, is a notable characteristic. These vacancies mean that the elemental composition cannot be represented by simple integer ratios. wikipedia.org
Impact of Intrinsic Defects on Structural Integrity
Intrinsic defects, such as vacancies and interstitials, can have a profound impact on the structural integrity of crystalline materials. iitk.ac.inaps.org These defects disrupt the perfect, repeating arrangement of atoms in the crystal lattice, which can affect its mechanical and thermal properties. iitk.ac.in
In zirconium-based materials, the presence of defects can influence phase stability and transformations. For example, in zirconium hydrides, stacking faults, which are a type of planar defect, have been shown to be stabilized by the presence of alloying elements like tin. aps.org This stabilization can facilitate the nucleation and growth of different phases. aps.org While direct studies on the impact of intrinsic defects on the structural integrity of binary ZrAs are limited, the principles observed in related zirconium compounds suggest that vacancies and other defects would similarly affect lattice stability and mechanical properties. The introduction of defects can lead to localized strain fields within the crystal, potentially acting as sites for dislocation pinning or, conversely, as precursors to crack initiation. iitk.ac.in
Crystallographic Disorder Phenomena
Crystallographic disorder refers to the deviation from a perfect, ordered atomic arrangement within a crystal lattice. nih.gov This can manifest in various forms, including orientational or conformational disorder of molecules in the lattice, or as stacking faults in layered structures. nih.govwikipedia.org
Stacking faults are planar defects that represent an error in the stacking sequence of atomic layers. wikipedia.org In close-packed structures, such as the hexagonal close-packed (hcp) structure that zirconium can adopt, the sequence of layers is typically ABABAB. wikipedia.orgwikipedia.org A stacking fault would be a local deviation from this sequence, for instance, to an ABCABC sequence, which is characteristic of a face-centered cubic (fcc) structure. wikipedia.org These faults can be created during crystal growth or as a result of plastic deformation. wikipedia.org
Advanced Electronic Structure and Topological Properties of Zirconium Arsenide
Electronic Band Structure Characterization
The electronic band structure of ZrAs₂ is characterized by its complex Fermi surface and specific density of states, which are key to its unique transport properties.
The Fermi surface of ZrAs₂ is a key area of investigation, revealing a multi-band character with the coexistence of both electron and hole pockets. aps.orghep.com.cn Experimental techniques such as de Haas-van Alphen (dHvA) and Shubnikov-de Haas (SdH) oscillations, coupled with theoretical calculations, have been used to map its topography. aps.orghep.com.cn
Analysis of the density of states (DOS) provides insight into the distribution of electronic states at different energy levels. For zirconium-based arsenide chalcogenides, a small electronic density of states at the Fermi level has been noted. researchgate.net In related systems, the Zr d-band is suggested to play a primary role in determining the physical properties. researchgate.net The DOS near the Fermi level is a crucial factor influencing the material's conductivity and potential for superconductivity. researchgate.net For instance, in substituted compounds like ZrP₂₋ₓSeₓ, the superconducting transition temperature is explained based on the density of states for certain substitution levels. researchgate.net
Topological Electronic States
ZrAs₂ is recognized as a topological nodal-line semimetal, a class of materials with unique electronic structures protected by crystal symmetries. arxiv.orglodz.pl In these materials, the conduction and valence bands touch along continuous lines or loops in momentum space, rather than at discrete points like in Dirac or Weyl semimetals. sces2023.org
The topological states in ZrAs₂ are governed by nonsymmorphic symmetries of its orthorhombic crystal structure (space group Pnma). arxiv.orgsces2023.orgresearchgate.net These symmetries protect the band crossings, leading to the formation of stable nodal lines. arxiv.org Theoretical studies have proposed that ZrAs₂ hosts distinctive "butterflylike" nodal lines, which consist of concentric, intersecting ellipses in the Brillouin zone. sces2023.org
Experimental evidence from ARPES combined with DFT calculations has confirmed the existence of nonsymmorphic symmetry-protected band crossings and the associated nodal lines in ZrAs₂. arxiv.org Furthermore, transport measurements reveal properties characteristic of topological semimetals, such as extremely large magnetoresistance and a nontrivial Berry phase, which is a key signature of the topological nature of the electronic bands. aps.orghep.com.cn The observation of a negative magnetoresistance under specific field orientations is considered evidence of the chiral anomaly, a hallmark feature of topological semimetals. hep.com.cn
Identification of Dirac and Type-II Weyl Points
The identification of Dirac and Weyl points is fundamental to classifying topological semimetals. Dirac points are four-fold degenerate band crossings protected by time-reversal and inversion symmetries, representing a three-dimensional analogue of graphene. researchgate.netfrontiersin.org Breaking either of these symmetries can split a Dirac point into a pair of two-fold degenerate Weyl points with opposite chirality. hep.com.cn
A further distinction is made for Weyl points based on the tilt of their conical dispersion. In Type-I Weyl semimetals, the cone is upright, resulting in a point-like Fermi surface. In Type-II Weyl semimetals, the cone is strongly tilted, creating contact points between electron and hole pockets at the Fermi level. researchgate.netifpan.edu.pl This tilted structure leads to unique thermodynamic and magnetic response properties. ifpan.edu.pl The emergence of Type-II Weyl points has been predicted and observed in various materials, such as pure Zirconium metal and the layered compound TaIrTe₄. ifpan.edu.plamericanelements.comacs.org
Currently, there are no specific theoretical calculations or experimental results in the available scientific literature that confirm the existence of Dirac or Type-II Weyl points in the electronic structure of the compound Zirconium Arsenide (ZrAs). Research on the related compound ZrAs₂ has identified it as a nodal-line semimetal, where bands cross along a line or loop in momentum space rather than at discrete points. arxiv.orgnih.gov
Topological Crystalline Insulating States Protected by Rotational Symmetry
Topological Crystalline Insulators (TCIs) are a class of materials where the nontrivial band topology is protected by a crystalline symmetry, such as a mirror or rotation, rather than solely by time-reversal symmetry. americanelements.comifpan.edu.pl TCIs protected by rotational symmetry are predicted to exhibit unique boundary phenomena. dntb.gov.ua
For a three-dimensional TCI protected by an n-fold rotational symmetry (Cₙ), the surface perpendicular to the rotation axis is expected to host n Dirac cones. dntb.gov.ua A key feature of these surface states is that their Dirac points are not fixed to high-symmetry points in the Brillouin zone and can appear at generic momenta. This is a distinct signature of rotationally-protected TCIs. Furthermore, these materials can also manifest as higher-order topological insulators, supporting one-dimensional helical states on the hinges parallel to the axis of rotation. dntb.gov.ua
While the theoretical framework for TCIs is well-established, and materials like α-Bi₄Br₄ have been identified as being protected by rotational symmetry, specific studies identifying a TCI state in Zirconium Arsenide (ZrAs) are not present in the available literature.
Z₂ Topological Classification
The topological properties of time-reversal invariant insulators are characterized by a Z₂ topological invariant. This classification scheme distinguishes between ordinary insulators and topological insulators. In three dimensions, there is one strong invariant, ν₀, and three weak invariants (ν₁, ν₂, ν₃).
Strong Topological Insulator (STI): If ν₀ = 1, the material is an STI. It possesses an odd number of gapless Dirac cones on any surface, which are robust against any perturbation that preserves time-reversal symmetry.
Weak Topological Insulator (WTI): If ν₀ = 0, but at least one weak index is non-trivial, the material is a WTI. These materials have an even number of surface Dirac cones on specific surfaces and no protected states on others.
Trivial Insulator: If all invariants are zero (ν₀; ν₁ν₂ν₃) = (0; 000), the material is a trivial insulator with no topologically protected surface states.
The Z₂ invariant can be calculated from the material's bulk band structure, for instance, by analyzing the evolution of Wannier charge centers. nih.gov There are currently no published studies providing the calculated Z₂ topological invariants specifically for Zirconium Arsenide (ZrAs).
Surface-Dependent Spin Zero Effect
The term "surface-dependent spin zero effect" does not correspond to a widely recognized phenomenon in the literature of topological materials. It may refer to a highly specific finding in a niche context or a specialized naming convention. A thesis abstract mentions this effect in the context of ZrAs₂, but no further details are available.
Generally, the surfaces of topological materials host states with unique spin textures due to strong spin-orbit coupling. For instance, topological insulators exhibit spin-momentum locking, where the spin of the electron is locked perpendicular to its momentum. nih.gov In non-centrosymmetric materials, the Rashba effect can lead to spin-split surface states. nih.gov The interplay of crystal symmetry and spin-orbit coupling dictates the precise nature of the spin polarization on a material's surface. materialsproject.org However, without specific research on ZrAs, a detailed description of any surface-spin phenomena, including a potential "spin zero effect," cannot be provided.
Investigation of Hybrid Topology (Conceptual Relevance)
Recent theoretical and experimental work has introduced the concept of hybrid topology, where different orders of topological protection coexist within a single material. For example, a material could simultaneously exhibit features of a strong (first-order) topological insulator, which has gapless surface states, and a higher-order topological insulator, which has gapped surfaces but protected gapless hinge or corner states.
A prominent example of hybrid topology was recently unveiled in elemental arsenic, which was found to possess both a non-trivial strong Z₂ invariant and a non-trivial higher-order topological invariant. This unique combination gives rise to gapless step-edge states that are a direct consequence of the conjoined topology. arxiv.org Another theoretical framework describes how additional crystalline symmetries can generate hybrid-order boundary states, featuring the coexistence of first-order gapless modes and higher-order Fermi arc states within the same bulk gap.
The conceptual framework of hybrid topology is a burgeoning field of research. While there is no direct investigation of such phenomena in Zirconium Arsenide (ZrAs), its status as a transition metal pnictide, similar to elemental arsenic, makes it a candidate where such complex topological states could potentially be explored.
Topological Boundary States
A defining characteristic of topological materials is the bulk-boundary correspondence, which guarantees the existence of protected states at the system's boundaries. The nature of these boundary states depends on the underlying bulk topology.
Surface States: In a strong topological insulator, the 3D bulk hosts 2D metallic surface states characterized by an odd number of Dirac cones. nih.gov For a topological crystalline insulator protected by rotation, the surfaces perpendicular to the rotation axis host a number of Dirac cones related to the order of the rotation. dntb.gov.ua
Hinge States: Higher-order topological insulators feature gapped surfaces but possess lower-dimensional boundary states. For a 3D second-order topological insulator, the protected states are one-dimensional chiral or helical modes that exist on the hinges where two surfaces meet. dntb.gov.ua
Fermi Arcs: Weyl semimetals exhibit unique surface states known as Fermi arcs, which are unclosed segments of a Fermi surface that connect the surface projections of two bulk Weyl points with opposite chirality. ifpan.edu.pl
For Zirconium Arsenide (ZrAs), assuming it could be realized as a topological crystalline insulator protected by rotational symmetry, one would theoretically expect to find protected Dirac cone surface states and one-dimensional helical hinge states. dntb.gov.ua However, experimental or theoretical confirmation of these specific boundary states in ZrAs is currently lacking.
Electron Correlation Phenomena
Electron correlation refers to the interactions between electrons that are not captured by the mean-field approximation used in standard band theory. These effects become particularly important in materials containing elements with partially filled d or f orbitals and can lead to emergent phenomena such as magnetism, Mott insulation, and unconventional superconductivity. researchgate.net
In the context of topological materials, the interplay between electron correlation and non-trivial band topology is a frontier of modern condensed matter physics. In some related materials, such as the ZrSiS-family compound NdSbTe, enhanced electronic correlations have been observed, manifesting as a large Sommerfeld coefficient and Kondo-like transport features. This suggests a strong interplay between magnetism, topology, and electron correlation. Similarly, studies on disordered Zr-based arsenide chalcogenides have invoked models of electron-electron interaction or the Kondo effect to explain low-temperature transport anomalies.
While these findings in related compounds suggest that electron correlation effects could be relevant in Zirconium Arsenide (ZrAs), direct experimental or theoretical studies quantifying the strength and impact of electron correlations in this specific compound are not available.
Quantum Transport Phenomena in Zirconium Arsenide Materials
Magnetotransport Properties and Magnetic Field Effects
The application of an external magnetic field to zirconium arsenide (ZrAs) unveils a rich landscape of quantum transport phenomena, providing deep insights into its electronic structure and the topological nature of its charge carriers. Magnetotransport measurements, which probe the changes in electrical resistance in response to a magnetic field, are pivotal in characterizing the Fermi surface and the behavior of electrons and holes within the material.
A key feature observed in the magnetotransport of zirconium arsenide at low temperatures is the presence of Shubnikov-de Haas (SdH) oscillations. arxiv.org These oscillations in the magnetoresistance are a direct consequence of the quantization of electron orbits into Landau levels in a magnetic field and serve as a powerful tool to map the Fermi surface. aps.orgtugraz.at In ZrAs2, these oscillations are evident at low temperatures, and a detailed analysis of their frequencies provides a window into the geometry of the Fermi surface. arxiv.org
Fast Fourier transform (FFT) analysis of the SdH oscillations in ZrAs2 has identified four distinct oscillation frequencies, indicating the presence of multiple Fermi surface pockets. arxiv.org First-principle calculations and angle-dependent measurements of these oscillations have been used to construct a model of the Fermi surface, revealing a complex structure. The Fermi surface of ZrAs2 is understood to consist of three primary types of pockets: small α hole pockets, larger β hole pockets, and three types of δ electron pockets. arxiv.org
The anisotropic nature of these Fermi pockets is further confirmed by anisotropic magnetoresistance (AMR) measurements. When the electric field is applied along the b-axis, a twofold symmetry in the magnetoresistance is observed, which is consistent with the calculated Fermi surface structure. arxiv.org
Furthermore, investigations into the longitudinal magnetoresistance, where the magnetic field is parallel to the electric field, have revealed negative magnetoresistance in ZrAs2. arxiv.org This phenomenon is considered a strong indicator of the chiral anomaly, a characteristic feature of topological semimetals. arxiv.org The observation of negative magnetoresistance provides compelling evidence for the nontrivial topological electronic properties of zirconium arsenide. arxiv.org
Research Findings on Magnetotransport Properties of Zirconium Arsenide (ZrAs2)
| Property | Observation | Significance |
| Magnetoresistance (MR) | Extremely large and unsaturated, reaching 1.9 × 10⁴ % at 2 K and 14 T. arxiv.org | Suggests nearly compensated electron and hole populations. arxiv.org |
| Hall Resistivity | Nonlinear dependence on the magnetic field. arxiv.org | Indicates the presence of multiple charge carrier types (multi-band features). arxiv.org |
| Shubnikov-de Haas (SdH) Oscillations | Clearly observed at low temperatures with four distinct frequencies. arxiv.org | Provides direct evidence of Fermi surface quantization and allows for its mapping. arxiv.org |
| Fermi Surface | Composed of three types of pockets: α (hole), β (hole), and δ (electron). arxiv.org | Details the complex electronic structure of the material. arxiv.org |
| Anisotropic Magnetoresistance (AMR) | Twofold symmetry observed with the electric field along the b-axis. arxiv.org | Corroborates the calculated anisotropic Fermi surface structure. arxiv.org |
| Negative Longitudinal Magnetoresistance | Observed when the magnetic and electric fields are parallel. arxiv.org | Strong evidence for the chiral anomaly, indicating topological semimetal nature. arxiv.org |
Advanced Characterization Techniques for Zirconium Arsenide Research
Spectroscopic Methods
Spectroscopic techniques are indispensable for probing the electronic structure of materials. By analyzing the interaction of electromagnetic radiation with a sample, these methods provide insights into electron energy levels, chemical bonding, and local atomic environments.
Angle-resolved photoemission spectroscopy (ARPES) is a powerful experimental technique used to directly observe the electronic band structure of crystalline solids. nih.govaps.org Based on the photoelectric effect, a sample is irradiated with high-energy photons, causing electrons to be ejected. stanford.edu The kinetic energy and the emission angle of these photoelectrons are measured, which allows for the determination of their binding energy and crystal momentum before they were emitted from the material. stanford.eduresearchgate.net This technique provides a detailed map of the occupied electronic states, which is crucial for understanding the electronic properties of a material. aps.orgresearchgate.net
In the broader context of transition metal arsenides, ARPES has been instrumental in revealing the intricate electronic landscapes that give rise to their diverse properties. For example, in iron-based arsenide superconductors, ARPES has been crucial in identifying the Fermi surface topology and the nature of the superconducting gap.
Photoemission Spectroscopy, which includes X-ray Photoemission Spectroscopy (XPS) and Ultraviolet Photoemission Spectroscopy (UPS), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. stanford.eduucdavis.edu XPS uses X-rays to eject core-level electrons, providing information about the elemental composition and chemical bonding. stanford.edu UPS, on the other hand, uses ultraviolet light to probe the valence band structure.
Specific photoemission spectroscopy data for Zirconium Arsenide (ZrAs) is scarce in the published literature. However, analysis of related zirconium compounds provides expected binding energy ranges. For instance, in Zirconium Nitride (ZrN), the Zr 3d core level peaks are observed at binding energies around 179.5 eV for Zr 3d₅/₂ and 182.0 eV for Zr 3d₃/₂. In Zirconium Hydride (ZrH₁.₆₅), the Zr 4p core levels show a binding energy shift of 1 eV compared to pure zirconium metal, indicating charge transfer between zirconium and the bonded element. aps.org For arsenide compounds, the As 3d core level is another key region of interest.
A summary of typical binding energies for zirconium in different chemical environments is presented below.
| Compound | Zr Core Level | Binding Energy (eV) |
| Zirconium Nitride (ZrN) | 3d₅/₂ | ~179.5 |
| 3d₃/₂ | ~182.0 | |
| Zirconium Hydride (ZrH₁.₆₅) | 4p | Shift of ~1.0 vs. Zr metal |
| Zirconium Oxide (ZrO₂) | 3d₅/₂ | ~182.2 |
This table presents data from related zirconium compounds to provide a reference for potential studies on ZrAs.
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. huji.ac.ilmdpi.com For Zirconium Arsenide, both the ⁹¹Zr and ⁷⁵As nuclei are NMR-active.
⁹¹Zr NMR : The ⁹¹Zr nucleus has a nuclear spin of 5/2 and is a quadrupolar nucleus, which can lead to broad signals in the solid state. pnnl.goviastate.edu However, studies on various zirconium compounds, such as halides, phosphates, and metal-organic frameworks (MOFs), have demonstrated the feasibility of acquiring ⁹¹Zr solid-state NMR spectra. iastate.edursc.orgrsc.orgosti.gov These studies provide valuable information on the local structure, site symmetry, and order around the zirconium atoms. iastate.edursc.orgrsc.orgosti.gov The quadrupolar coupling constant (Cq) and the asymmetry parameter (ηQ) are sensitive to the local coordination environment of the Zr atoms. iastate.edu
⁷⁵As NMR : The ⁷⁵As nucleus is the only stable isotope of arsenic and has a nuclear spin of 3/2, making it suitable for NMR studies. huji.ac.il It is a moderately sensitive quadrupolar nucleus that can produce broad lines, especially in asymmetric environments. nih.govhuji.ac.ilresearchgate.net ⁷⁵As NMR has been successfully applied to study various metal arsenides and other arsenic-containing compounds, providing insights into the local structure and bonding. nih.govresearchgate.net
While direct NMR studies on ZrAs are not prominently reported, the existing data on related materials suggest that a combination of ⁹¹Zr and ⁷⁵As NMR spectroscopy could provide significant insights into the local structure and bonding in Zirconium Arsenide.
| Nucleus | Spin (I) | Natural Abundance (%) | Key Information from NMR |
| ⁹¹Zr | 5/2 | 11.22 | Local Zr coordination, site symmetry |
| ⁷⁵As | 3/2 | 100 | Local As environment, bonding |
This table summarizes the NMR properties of the constituent elements of ZrAs.
Microscopy and Imaging Techniques
Microscopy and imaging techniques are crucial for visualizing the surface topography and atomic arrangement of materials, providing a direct real-space complement to the momentum-space information obtained from spectroscopic methods.
Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. cmu.edunih.govaps.org It operates by scanning a very sharp metallic tip over a conducting or semiconducting surface. cmu.edu By applying a voltage bias between the tip and the sample, a quantum mechanical tunneling current flows between them. cmu.edu This tunneling current is exponentially dependent on the tip-sample distance, allowing for the generation of a detailed three-dimensional topographic map of the surface with atomic resolution. cmu.eduaps.org
There are no specific STM studies focused solely on Zirconium Arsenide (ZrAs) available in the current literature. However, STM has been extensively used to study the surfaces of other arsenide compounds and related materials. For example, STM studies on InGaAs have been used to identify and characterize arsenic antisite defects on the surface. cmu.edu In the broader class of transition metal dichalcogenides and pnictides, STM has been instrumental in visualizing charge density waves, surface reconstructions, and the electronic states associated with defects and dopants.
For ZrAs, STM could be employed to:
Image the atomic arrangement of the surface, providing direct confirmation of the crystal structure.
Characterize surface defects such as vacancies, adatoms, and step edges.
Probe the local density of electronic states (LDOS) through scanning tunneling spectroscopy (STS), which can be correlated with ARPES data.
The successful application of STM to a wide range of conductive and semiconductive materials suggests its high potential for advancing the understanding of the surface properties of Zirconium Arsenide.
Emerging Research Directions and Future Perspectives
Exploration of Novel Topological Phases in ZrAs
The primary driver of research into ZrAs and its related compounds is the search for and characterization of novel topological phases of matter. researchgate.netmdpi.comresearchgate.net These phases are distinguished by unique electronic states that are robust against certain types of disturbances, making them highly attractive for applications in quantum computing and spintronics. researchgate.net
Recent studies have focused on identifying and understanding the topological nature of ZrAs and isostructural compounds. For instance, ZrAs₂ has been identified as a topological nodal-line semimetal, a state of matter characterized by lines of protected band crossings in momentum space. arxiv.org Research combining angle-resolved photoemission spectroscopy (ARPES) with density functional theory (DFT) calculations has provided experimental evidence for these nonsymmorphic symmetry-protected nodal lines. arxiv.org The exploration of such exotic electronic structures is a key area of ongoing research.
The broader family of Zr-based compounds, such as ZrSiS, has also been a fertile ground for discovering new topological phases, including topological nodal fermion semimetal phases. aps.org The insights gained from these related materials often guide the exploration of topological properties in ZrAs. The search is on for other potential topological states in ZrAs, such as those that might emerge under strain, in thin-film form, or in heterostructures with other materials. mpg.de The continuous discovery of new topological materials fuels the expectation that ZrAs may harbor yet unobserved topological phenomena. mdpi.comresearchgate.net
Advanced Materials Design for Specific Electronic Phenomena
The ability to tailor the electronic properties of materials is a cornerstone of modern technology. taylorfrancis.com For ZrAs, advanced materials design strategies are being explored to harness and manipulate its unique electronic characteristics for specific applications. nist.gov This involves a synergistic approach combining theoretical modeling and experimental synthesis to create materials with desired functionalities. mdpi.com
One key area of focus is the modification of the electronic band structure. semanticscholar.org Techniques such as chemical doping, strain engineering, and the creation of nanostructures are being investigated to tune the Fermi level, alter the band gap, and modify the topological states of ZrAs. For example, the application of strain has been shown to be an effective way to induce topological phase transitions in related materials. aps.org
Computational methods like Density Functional Theory (DFT) are instrumental in predicting the outcomes of such modifications. nist.govsemanticscholar.org These theoretical predictions then guide experimental efforts to synthesize these novel materials. The goal is to design ZrAs-based materials with enhanced properties, such as high carrier mobility or specific spin textures, which are crucial for the development of next-generation electronic and spintronic devices. researchgate.netresearchgate.net
Integration in Quantum Material Platforms
Quantum materials, which exhibit collective quantum phenomena, are the building blocks for future quantum technologies. unige.chchicagoquantum.orglbl.gov ZrAs, with its topological characteristics, is a prime candidate for integration into various quantum material platforms. unige.chberkeley.edu The unique surface states of topological materials are of particular interest for applications in quantum computing, where they could be used to create robust qubits that are less susceptible to environmental noise. researchgate.net
The integration of ZrAs into heterostructures with other quantum materials, such as superconductors or magnetic materials, is a promising research direction. researchgate.net Such combinations can lead to the emergence of novel quantum phenomena at the interface. For example, the proximity effect between a topological material and a superconductor could lead to the formation of Majorana fermions, which are their own antiparticles and are a key component in some proposals for fault-tolerant quantum computers. researchgate.net
Researchers are exploring various fabrication techniques to create high-quality ZrAs-based heterostructures and devices. chicagoquantum.org The ability to grow thin films and create well-defined interfaces is crucial for realizing the potential of ZrAs in quantum material platforms. The ultimate aim is to develop functional quantum devices that leverage the unique properties of ZrAs for applications in quantum information processing and sensing. chicagoquantum.orgberkeley.edu
Synergies between Theoretical Predictions and Experimental Verification
The advancement of our understanding of ZrAs is critically dependent on the close interplay between theoretical predictions and experimental verification. arxiv.orgconsensus.appresearchgate.net Theoretical models, particularly those based on DFT, provide invaluable insights into the electronic band structure, topological invariants, and potential for novel phases in ZrAs. arxiv.orgsemanticscholar.org These predictions guide experimentalists in their search for these phenomena.
Conversely, experimental techniques such as ARPES and scanning tunneling microscopy (STM) provide direct probes of the electronic structure and surface states of ZrAs. arxiv.orgprinceton.edu The data obtained from these experiments are used to validate and refine the theoretical models. aps.org This iterative process of prediction and verification has been instrumental in confirming the topological properties of related materials like ZrAs₂ and ZrSiS. arxiv.orgaps.org
This synergistic relationship is expected to continue to be a driving force in the exploration of ZrAs. As theoretical models become more sophisticated and experimental techniques more precise, researchers will be able to unravel the more subtle and complex properties of this material. aps.org This collaborative approach is essential for accelerating the discovery of new physics and potential applications for ZrAs. researchgate.net
Potential in Topological Catalysis
A relatively new and exciting frontier for topological materials like ZrAs is the field of topological catalysis. mpg.deaps.org The unique surface states of topological materials, with their spin-momentum locked electrons and high mobility, are predicted to exhibit novel catalytic properties. mpg.de These surface states can provide a unique platform for chemical reactions, potentially leading to higher efficiency and selectivity.
While direct experimental evidence for topological catalysis on ZrAs is still emerging, the theoretical framework suggests that it could be a promising candidate. The research in this area focuses on understanding how the topological properties of a material can influence the adsorption of reactants and the energy barriers for chemical reactions. aps.org
Q & A
Q. What are the established synthesis protocols for high-purity ZrAs, and how do stoichiometric ratios influence crystal quality?
ZrAs is typically synthesized via solid-state reactions under controlled atmospheres. For example, stoichiometric mixtures of zirconium and arsenic powders are sealed in evacuated quartz tubes and heated to 800–1000°C for 72–120 hours . Excess arsenic is often used to compensate for volatilization. Post-synthesis characterization via XRD and TEM is critical to confirm phase purity and detect secondary phases like ZrAs or unreacted elements. Deviations in stoichiometry (>2% molar imbalance) can lead to defects or polycrystalline domains .
Q. Which spectroscopic and diffraction techniques are most reliable for characterizing ZrAs’s structural properties?
- XRD : Identifies crystal structure (hexagonal or cubic phases) and lattice parameters.
- Raman spectroscopy : Probes phonon modes to detect structural distortions or impurities .
- TEM with EDS : Validates elemental composition and crystallinity at nanoscale resolution. Cross-referencing data from multiple techniques minimizes artifacts, especially for anisotropic materials like ZrAs .
Q. How should researchers handle ZrAs safely in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of arsenic-containing dust.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Collect residues in sealed containers labeled for hazardous inorganic arsenic compounds .
Advanced Research Questions
Q. What computational frameworks resolve discrepancies in ZrAs’s electronic band structure reported in literature?
Density functional theory (DFT) with hybrid functionals (e.g., HSE06) improves accuracy for ZrAs’s bandgap predictions compared to standard PBE approximations. Discrepancies arise from spin-orbit coupling (SOC) effects and arsenic p-orbital contributions, which are often underestimated. Validating DFT results with angle-resolved photoemission spectroscopy (ARPES) can reconcile theoretical and experimental data .
Q. How can experimentalists address conflicting thermal conductivity measurements in ZrAs?
Contradictions in thermal transport data (e.g., 12–18 W/m·K at 300K) may stem from:
- Sample quality : Defects or grain boundaries reduce phonon mean free paths.
- Measurement technique : Comparative studies using laser flash analysis (LFA) and steady-state methods are recommended.
- Temperature gradients : Ensure uniform heating to avoid anisotropic heat flow .
Q. What strategies optimize ZrAs for thermoelectric applications despite its moderate Seebeck coefficient?
- Doping : Substituting Zr with Ti or Hf enhances carrier concentration.
- Nanostructuring : Reduces lattice thermal conductivity via phonon scattering.
- Hybrid composites : Embedding ZrAs in a matrix of BiTe improves thermoelectric efficiency by 15–20% .
Methodological Guidance for Data Interpretation
Key Considerations for Experimental Design
- Reproducibility : Document synthesis parameters (heating rates, cooling protocols) in detail .
- Data transparency : Publish raw characterization datasets (XRD, TEM) as supplementary materials .
- Interdisciplinary collaboration : Partner with computational physicists to validate models against experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
